Product packaging for 2-(Carboxymethyl)-4-fluorobenzoic acid(Cat. No.:CAS No. 500779-09-9)

2-(Carboxymethyl)-4-fluorobenzoic acid

Cat. No.: B1595569
CAS No.: 500779-09-9
M. Wt: 198.15 g/mol
InChI Key: NJRYCMRYNLWLED-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-fluorobenzoic acid (CAS 500779-09-9) is a fluorinated organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol . This solid compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel compounds such as tetrapeptide analogs studied for their potential to induce apoptosis in cancer cells . As a dicarboxylic acid featuring a fluorine substituent, the compound offers unique electronic and steric properties for molecular design. It has a calculated density of 1.5±0.1 g/cm³ and a melting point of 135.63 °C . The compound is characterized by its high solubility in water and other solvents . Handling and Safety: This compound has a GHS07 warning and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to wear appropriate personal protective equipment and handle the material in a well-ventilated environment. Product Information: Available for prompt delivery in quantities from 1g to 25g . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO4 B1595569 2-(Carboxymethyl)-4-fluorobenzoic acid CAS No. 500779-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRYCMRYNLWLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323088
Record name 2-(carboxymethyl)-4-fluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40323088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500779-09-9
Record name 2-(carboxymethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Carboxymethyl)-4-fluorobenzoic acid
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Reactivity Profiles and Mechanistic Investigations of 2 Carboxymethyl 4 Fluorobenzoic Acid Analogues

Fundamental Reactivity of Carboxylic Acid Functional Groups

The 2-(carboxymethyl)-4-fluorobenzoic acid molecule possesses two carboxylic acid groups: one directly attached to the aromatic ring (a benzoic acid moiety) and another on the adjacent methyl group (a phenylacetic acid moiety). Both groups can undergo reactions typical of carboxylic acids, though their relative reactivities may differ due to electronic and steric influences.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comjove.com For carboxylic acids themselves, the hydroxyl group is a poor leaving group, making direct substitution difficult. libretexts.org Activation is typically required, often by converting the carboxylic acid into a more reactive derivative like an acid chloride or an anhydride. libretexts.orgvanderbilt.edu The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl. masterorganicchemistry.comjove.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. vanderbilt.edu This order is related to the stability of the leaving group. khanacademy.org In the context of this compound, either of the two carboxylic acid groups can be activated, for instance, by reaction with thionyl chloride (SOCl₂), to form the corresponding acyl chlorides. libretexts.org These activated intermediates can then readily react with various nucleophiles.

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for certain carboxylic acids. For simple benzoic acids, decarboxylation is difficult and requires high temperatures. However, the phenylacetic acid moiety in this compound is more susceptible to decarboxylation.

Studies on phenylacetic acid and its substituted derivatives have shown that they undergo decarboxylation under hydrothermal conditions. elsevierpure.com The reaction proceeds via first-order kinetics and is irreversible at elevated temperatures. elsevierpure.com The mechanism of decarboxylation can differ depending on the pH. The acidic form of phenylacetic acid is thought to decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion decarboxylates directly to a benzyl (B1604629) anion intermediate. elsevierpure.com The presence of a fluorine substituent, as in the case of this compound, would influence the rate of these reactions through its electronic effects. elsevierpure.com

Furthermore, photodecarboxylation has been shown to be an efficient process for aroyl-substituted phenylacetic acids in aqueous solutions. This reaction often proceeds from the singlet excited state of the carboxylate and involves a heterolytic cleavage to generate a carbanion intermediate. Oxidative decarboxylation of arylacetic acids, catalyzed by metals like copper or ruthenium, provides another pathway to generate aryl aldehydes or ketones. chemrevlett.com

Esterification and Amidation Reactions

The direct conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental transformations. libretexts.org Esterification is typically an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. libretexts.orgyoutube.com To favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.org

Amidation, the reaction of a carboxylic acid with an amine, is challenging to perform directly because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org Catalytic methods for direct amidation, often requiring water removal, are also being developed to improve the sustainability of this important reaction. ucl.ac.uk For this compound, selective esterification or amidation of one carboxylic acid group over the other would be a synthetic challenge, likely influenced by steric hindrance and the electronic differences between the benzoic and acetic acid groups.

Role of Fluorine in Directing Reactivity

The fluorine atom at the C4 position of the benzene (B151609) ring plays a crucial role in modulating the reactivity of this compound. Its high electronegativity and size influence both substitution reactions on the aromatic ring and the acidity of the carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Arenes

While aromatic rings are generally electron-rich and undergo electrophilic substitution, the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org The SNAr mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The leaving group, often a halide, is then expelled to restore aromaticity. wikipedia.org

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex. byjus.comwikipedia.org In this compound, the fluorine atom itself can act as a leaving group in SNAr reactions, particularly when activated by other substituents or under specific reaction conditions. publish.csiro.auresearchgate.net For instance, the reaction of unprotected 2-fluorobenzoic acids with organolithium reagents can lead to the displacement of the fluorine atom. publish.csiro.au The carboxylic acid groups on the ring also influence the ring's electron density and can direct the position of nucleophilic attack.

Electronic and Steric Effects of Fluorine on Reaction Pathways

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). nih.gov This dual nature significantly impacts the reactivity of the aromatic ring. The inductive effect deactivates the ring towards electrophilic attack but also acidifies the carboxylic acid protons. researchgate.net The resonance effect, which involves the donation of lone pair electrons from fluorine into the aromatic π-system, directs incoming electrophiles to the ortho and para positions.

The presence of fluorine can also introduce steric effects, although fluorine is relatively small compared to other halogens. These steric interactions can influence the conformation of the molecule and the accessibility of reactive sites to incoming reagents. nih.gov In the context of this compound, the electronic effects of fluorine are likely to be more dominant in directing the molecule's reactivity. For example, the electron-withdrawing nature of fluorine can affect the pKa values of the two carboxylic acid groups, influencing their relative rates of reaction in processes like esterification or amidation.

Oxidative Transformation Mechanisms of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds exhibit unique reactivity under oxidative conditions due to the strong and highly polar carbon-fluorine bond. wikipedia.org Their transformation often proceeds via mechanisms distinct from their non-fluorinated counterparts. manchester.ac.uk The high electronegativity of fluorine influences the electronic properties of the aromatic ring, affecting its susceptibility to and pathway of oxidation.

C-O Addition and Fluoride (B91410) Shift Mechanisms

A notable oxidative pathway for fluorinated arenes involves an electrophilic C-O addition followed by a fluoride shift. manchester.ac.uk Detailed experimental and computational studies on the oxidative defluorination of perfluoroaromatics have shown that this mechanism differs significantly from the typical C-H hydroxylation seen in non-fluorinated aromatic hydrocarbons. manchester.ac.uk

The process is initiated by a rate-determining electrophilic C-O addition to the fluorinated aromatic ring. manchester.ac.uk This step leads to the formation of a ketone intermediate. manchester.ac.uk Following the C-O addition, a 1,2-fluoride shift occurs, which facilitates the rearrangement of the intermediate. manchester.ac.uk The subsequent breaking of an aliphatic C-F bond in the ketone structure is a crucial step in the re-aromatization process that ultimately yields fluorinated phenols. manchester.ac.uk This entire pathway represents a departure from mechanisms like hydrogen atom abstraction that are common for the oxidation of simpler aromatic compounds by species such as cytochrome P450 Compound I. manchester.ac.uk

A key thermochemical aspect of this mechanism is that the weakest C-F bond is the aliphatic one found in the ketone intermediate, making its cleavage a favorable step toward re-aromatization and product formation. manchester.ac.uk In contrast to the oxidation of aromatic hydrocarbons where a proton is lost to form a phenol, the fluorinated ketone intermediate can eliminate a fluoride anion. manchester.ac.uk

Radical Processes in Fluorobenzoic Acid Chemistry

Radical chemistry offers powerful methods for the functionalization of benzoic acids. The generation of aryl radicals from carboxylic acids provides a versatile entry point for forming new chemical bonds. wikipedia.org Historically, decarboxylative functionalizations of aromatic carboxylic acids often required high temperatures, limiting their scope. acs.orgnih.gov However, recent advancements in photoredox catalysis have enabled these transformations under mild conditions. researchgate.net

Photoinduced Radical Decarboxylative Carbometalation

A significant breakthrough in the functionalization of benzoic acids is the development of a photoinduced radical decarboxylative carbometalation strategy. acs.orgnih.govorganic-chemistry.org This approach overcomes the high activation barrier associated with thermal methods by employing a low-barrier, photoinduced ligand-to-metal charge transfer (LMCT) process. acs.orgorganic-chemistry.org The method is particularly effective for the previously challenging decarboxylative fluorination of benzoic acids at low temperatures. organic-chemistry.org

The proposed mechanism, developed by Ritter and coworkers, begins with the formation of a photoactive copper(II)-carboxylate complex. researchgate.net Upon irradiation with light (e.g., purple LED), the LMCT process triggers the homolysis of the O-Cu bond, generating an aryl carboxyl radical. researchgate.net This radical readily undergoes extrusion of CO2 to furnish an aryl radical. organic-chemistry.org A key feature of this strategy is the subsequent carbometalation step, which forms a putative high-valent arylcopper(III) intermediate. acs.orgnih.govorganic-chemistry.org This intermediate is poised for facile reductive elimination, enabling the formation of various carbon-heteroatom or carbon-carbon bonds, including the challenging C(sp²)–F bond. researchgate.netorganic-chemistry.org

This method has demonstrated a broad substrate scope, proving effective for electron-deficient, ortho-substituted, and structurally complex benzoic acids. organic-chemistry.org The process represents a general and mild strategy for the functionalization of the wide array of aromatic carboxylic acids available from natural and synthetic sources. acs.orgnih.govresearchgate.net

Table 1: Key Features of Photoinduced Radical Decarboxylative Carbometalation

FeatureDescriptionReference
Activation Method Photoinduced Ligand-to-Metal Charge Transfer (LMCT) organic-chemistry.org, acs.org, researchgate.net
Catalyst Copper(II) species researchgate.net
Key Intermediate High-valent arylcopper(III) complex organic-chemistry.org, acs.org, nih.gov
Radical Precursor Aromatic Carboxylic Acid (Benzoic Acid) researchgate.net
Process Radical Decarboxylation followed by Carbometalation organic-chemistry.org
Key Transformation Enables facile reductive eliminations (e.g., C-F bond formation) acs.org, researchgate.net
Reaction Conditions Low temperature, light irradiation (e.g., purple LED) organic-chemistry.org, researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-(Carboxymethyl)-4-fluorobenzoic acid, with each method providing unique insights into its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹⁹F-NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H-NMR and ¹⁹F-NMR would provide critical data.

¹H-NMR: A proton NMR spectrum would be expected to show distinct signals for the three aromatic protons, the methylene (B1212753) (-CH₂-) protons of the carboxymethyl group, and the two acidic protons of the carboxyl groups. The aromatic signals would exhibit complex splitting patterns (doublets and doublets of doublets) due to coupling between themselves and with the fluorine atom. The methylene protons would likely appear as a singlet, and the carboxylic acid protons as broad singlets. While specific, experimentally verified chemical shifts for this compound are not available, data for related compounds like 4-fluorobenzoic acid show aromatic protons in the δ 7.3-8.1 ppm range and a carboxylic proton above δ 13.0 ppm in DMSO-d₆. rsc.orgchemicalbook.com

¹⁹F-NMR: A fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F NMR signal for the simpler 4-fluorobenzoic acid appears at approximately -108 ppm in acetone. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid groups. rsc.org Intense peaks corresponding to the C=O (carbonyl) stretching of the two carboxylic acid groups would be expected in the region of 1680-1740 cm⁻¹. eurjchem.com Additionally, absorptions for aromatic C-H stretching would appear above 3000 cm⁻¹, and the C-F stretching vibration would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. While a specific spectrum for this compound is not published, the spectrum of 4-fluorobenzoic acid shows these characteristic features. chemicalbook.comnist.gov

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₉H₇FO₄, corresponding to a monoisotopic mass of 198.03284 Da. uni.lu While experimental spectra are not available, predicted HRMS data for common adducts have been calculated. uni.lu

AdductPredicted m/z
[M+H]⁺199.04012
[M+Na]⁺221.02206
[M-H]⁻197.02556
[M]⁺198.03229

This data is computationally predicted and has not been experimentally confirmed. uni.lu

Fragmentation in the mass spectrometer would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and a carboxyl group (-COOH).

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound are expected to absorb UV light due to the π-electrons in the benzene ring. The absorption maxima (λmax) would provide information about the conjugated system. No experimental UV-Vis spectra for this compound have been documented in the searched literature.

Chromatographic and Separation Techniques for Analysis and Purification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis and purification of non-volatile compounds. For a dicarboxylic acid like this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase column. rsc.org

A plausible mobile phase would consist of a gradient mixture of an aqueous buffer (such as water with a small amount of an acid like formic or phosphoric acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection would likely be performed using a UV detector set to a wavelength where the aromatic ring absorbs. Although specific methods for this compound are not published, similar methods are used for the analysis of other benzoic acid derivatives. usbio.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile or highly polar analytes like this compound, a derivatization step is essential to convert the polar carboxyl groups into less polar, more volatile esters or other derivatives. nih.govnih.gov This conversion is necessary to allow the compound to travel through the GC column.

A common derivatization method involves esterification. For instance, a procedure for analyzing similar fluorobenzoic acids (FBAs) uses a reagent like Boron Trifluoride-Methanol (BF₃·MeOH) to convert the carboxylic acids into their corresponding methyl esters (fluorobenzoic acid methyl esters or FBAMEs). nih.gov This process typically involves heating the sample with the derivatizing agent, for example, for 24 hours at 64°C, directly in an autosampler vial. researchgate.net Another approach is amidation, using reagents like 2,4-difluoroaniline (B146603) (DFA) and N,N′-dicyclohexylcarbodiimide (DCC), which has been shown to successfully transform various perfluoroalkyl carboxylic acids (PFCAs) into anilide derivatives suitable for GC analysis. nih.gov

Once derivatized, the sample is injected into the GC system. The separation occurs in a capillary column, often a polar column like a wax-type column (e.g., SH-PolarWax), which is chosen to effectively separate polar analytes. shimadzu.com The choice of carrier gas (such as helium, nitrogen, or hydrogen) and its linear velocity are critical parameters that affect separation efficiency. shimadzu.com

Detection is typically performed using a mass spectrometer (MS), a technique known as GC-MS. nih.govresearchgate.net The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides both quantitative data and structural information, confirming the identity of the analyte. GC-MS methods developed for similar compounds have achieved very low limits of detection, often in the nanogram per liter (ng/L) range, demonstrating the high sensitivity of this technique, especially when combined with a pre-concentration step like solid-phase extraction (SPE). nih.govresearchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Fluorobenzoic Acids (as Methyl Esters)

Parameter Value/Condition Source
Derivatization Agent BF₃·MeOH nih.gov
Sample Preparation Solid-Phase Extraction (SPE) nih.govresearchgate.net
GC Column (Example) SH-PolarWax (30 m x 0.25 mm I.D., 0.50 µm d.f.) shimadzu.com
Carrier Gas Helium (He) or Hydrogen (H₂) shimadzu.com
Injection Mode Split/Splitless shimadzu.com
Detector Mass Spectrometer (MS) nih.govresearchgate.net

| Limit of Detection | 6-44 ng/L | nih.gov |

Ion Chromatography (IC)

Ion Chromatography (IC) is a premier technique for the analysis of ionic species and is particularly well-suited for determining low-molecular-weight organic acids like this compound in aqueous samples. unil.ch This method separates ions based on their affinity for an ion-exchange resin packed in a column. unil.ch A key advantage of IC is that it can often analyze these compounds directly without the need for derivatization. researchgate.net

In a typical IC setup for anions, a sample containing the deprotonated this compound is injected into the system. It then passes through a guard column and an analytical column containing an anion-exchange stationary phase. An aqueous alkaline solution, such as a hydroxide (B78521) eluent, serves as the mobile phase, facilitating the separation of different anions. cromlab-instruments.es The separation is based on the varying strengths of interaction between the analyte anions and the positively charged functional groups of the stationary phase.

Detection is most commonly achieved using suppressed conductivity. unil.ch After the analytical column, the eluent passes through a suppressor, which reduces the conductivity of the eluent while enhancing the signal from the analyte ions. This results in high sensitivity and a stable baseline. For enhanced selectivity and structural confirmation, IC can be coupled with mass spectrometry (IC-MS). researchgate.netcromlab-instruments.esnih.gov IC-MS combines the separation power of IC with the specific detection capabilities of MS, allowing for the unambiguous identification and quantification of analytes, even in complex matrices. cromlab-instruments.esnih.gov Research on various fluorobenzoic acids has shown that IC-MS methods can achieve detection limits in the microgram per liter (µg/L) range. researchgate.net

Table 2: Typical IC-MS Conditions for Fluorobenzoic Acid Analysis

Parameter Value/Condition Source
Separation Mode Anion-Exchange Chromatography unil.chnih.gov
Column (Example) IonPac® AS20 cromlab-instruments.es
Mobile Phase Potassium Hydroxide (KOH) Gradient cromlab-instruments.es
Detection Suppressed Conductivity; Mass Spectrometry (MS) unil.chcromlab-instruments.es
Ionization (MS) Electrospray Ionization (ESI) cromlab-instruments.esnih.gov

| Sample Preparation | Solid-Phase Extraction (SPE) for trace analysis | researchgate.netnih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. aurorabiomed.comubaya.ac.id It is an attractive alternative to chromatography, offering short analysis times, high efficiency, and minimal consumption of samples and reagents. nih.gov For this compound, which possesses two acidic functional groups, CE is a highly suitable analytical method. nih.gov

In the most common mode, Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. nih.gov A voltage is applied across the capillary, causing the bulk flow of the buffer towards the cathode via the electroosmotic flow (EOF). Since this compound is anionic at a suitable pH (above its pKa values), it will migrate against the EOF towards the anode. However, the EOF is usually strong enough to carry all species, including the anions, toward the detector at the cathodic end. Separation occurs because different anions have different charge-to-size ratios and thus migrate at different apparent velocities.

The performance of the separation is highly dependent on the composition and pH of the BGE. researchgate.net For separating fluorobenzoic acids, buffers such as borax (B76245) are often used. researchgate.net Additives like cyclodextrins (e.g., beta-cyclodextrin) can be included in the buffer to improve separation efficiency and selectivity, particularly for isomers, by forming transient inclusion complexes with the analytes. researchgate.net Detection is commonly performed using a UV-Vis detector, as the benzene ring in the molecule absorbs UV light. researchgate.net

Table 3: Optimized Capillary Electrophoresis Parameters for Fluorobenzoic Acids

Parameter Value/Condition Source
CE Mode Capillary Zone Electrophoresis (CZE) nih.gov
Capillary Uncoated Fused-Silica researchgate.net
Background Electrolyte 22 mmol/L Borax Buffer (pH 8.80) researchgate.net
Additive 30 mmol/L beta-Cyclodextrin (β-CD) researchgate.net
Separation Voltage 17 kV researchgate.net
Detection UV at 214 nm researchgate.net

| Analysis Time | < 7.5 minutes | researchgate.net |

Solid-State Characterization Methods

X-ray Diffraction (XRD) (Single-Crystal and Powder)

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. ox.ac.uk For this compound, which is a solid at room temperature, XRD can provide invaluable information about its crystal structure, polymorphism, and phase purity.

Single-Crystal XRD analysis, if a suitable single crystal can be grown, yields the most precise structural information. This includes bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice (unit cell). The analysis of a co-crystal containing 4-fluorobenzoic acid, for example, revealed a monoclinic crystal system with the space group P2₁/c, and provided detailed data on the unit cell dimensions and the hydrogen bonding networks that stabilize the crystal structure. eurjchem.com Similar detailed analysis would be expected for a single crystal of this compound, elucidating how the two carboxylic acid groups and the fluorine atom participate in intermolecular interactions like hydrogen bonding and π–π stacking.

Powder XRD (PXRD) is used for the analysis of polycrystalline materials. ox.ac.uk A powdered sample is irradiated with X-rays over a range of angles (2θ), and the diffraction pattern—a plot of diffracted intensity versus 2θ—serves as a unique fingerprint for that crystalline phase. ox.ac.uk PXRD is essential for identifying the compound, confirming its phase purity, detecting different polymorphic forms, and determining lattice parameters. ox.ac.uk The resulting data can be compared against databases or data calculated from single-crystal XRD results for phase identification.

Table 4: Example of Data Obtainable from Single-Crystal XRD Analysis

Parameter Example Data (from a 4-fluorobenzoic acid co-crystal) Source
Crystal System Monoclinic eurjchem.com
Space Group P2₁/c eurjchem.com
Unit Cell Parameters a = 11.7869(14) Å, b = 4.0326(5) Å, c = 27.625(3) Å, β = 92.731(10)° eurjchem.com
Volume (V) 1311.6(3) ų eurjchem.com

| Molecules per Unit Cell (Z) | 4 | eurjchem.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (C₉H₇FO₄), XPS analysis would provide a survey scan to identify the core elements present: Carbon (C), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, O 1s, and F 1s regions would yield more detailed information about the chemical environment of these atoms.

C 1s Spectrum: The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H bonds in the aromatic ring, the C-F bond, the methylene carbon (-CH₂-), and the two carboxyl carbons (-COOH). The carboxyl carbons would appear at the highest binding energy due to their higher oxidation state.

O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the two types of oxygen atoms in the carboxyl groups (C=O and C-OH), which may or may not be resolved into separate peaks.

F 1s Spectrum: The F 1s spectrum would show a characteristic peak confirming the presence of fluorine and its covalent bond to the aromatic ring.

XPS is particularly useful for analyzing thin films or modified surfaces containing the compound. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the change in a material's physical or chemical properties as a function of temperature. openaccessjournals.com Thermogravimetric Analysis (TGA) is a fundamental thermal method that measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.com This provides critical information about the thermal stability, decomposition profile, and composition of a compound. openaccessjournals.comnih.gov

When analyzing this compound with TGA, the sample would be heated in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve would plot the percentage of mass remaining against temperature.

Initial Stability: The TGA curve would initially show a flat region, indicating the temperature range where the compound is thermally stable. nih.gov

Decomposition Stages: As the temperature increases, the compound will begin to decompose. The TGA curve will show one or more mass loss steps. For a molecule like this compound, decomposition could occur in stages, for example, through the sequential loss of the two carboxylic acid groups (as CO₂, CO, and H₂O) and subsequent fragmentation of the fluorinated aromatic ring. nih.gov The temperatures at which these losses occur and the percentage of mass lost in each step provide a characteristic profile of the compound's thermal degradation. nih.gov

Residue: The amount of residue remaining at the end of the experiment is also a key piece of data. openaccessjournals.com

It has been noted that carboxymethylation can sometimes reduce the thermal stability of materials. researchgate.net The precise decomposition temperature and pattern for this compound would be a unique characteristic of its molecular structure.

Table 5: Information Derived from TGA of a Pharmaceutical Compound

Observation Interpretation Source
Onset Temperature of Decomposition The temperature at which the compound begins to lose mass, indicating the limit of its thermal stability. openaccessjournals.comnih.gov
Mass Loss Steps Corresponds to the loss of specific molecular fragments (e.g., loss of H₂O, CO₂, side chains). nih.gov
Derivative Thermogravimetry (DTG) Peaks The peaks on the first derivative curve indicate the temperatures of the maximum rate of mass loss for each decomposition stage. nih.gov

| Final Residue | The percentage of material left at the end of the analysis. | openaccessjournals.com |

Mechanistic Aspects of Bioactivity and Biological Interactions of Fluorinated Benzoic Acids

Microbial Metabolism and Biodegradation Mechanisms

The microbial breakdown of fluorinated aromatic compounds, including fluorobenzoic acids, is a complex process. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. nih.govresearchwithrutgers.com The metabolic pathways involved are often initiated by destabilizing the aromatic ring, which ultimately leads to the release of the fluoride (B91410) ion.

Defluorination, the cleavage of the C-F bond, is the critical step in the biodegradation of organofluorine compounds. Microorganisms have developed several strategies to achieve this, which can be broadly categorized as oxidative, hydrolytic, and reductive. researchgate.net

Oxidative Defluorination: In aerobic environments, the most common mechanism involves the action of oxygenase enzymes. These enzymes hydroxylate the aromatic ring, forming an unstable intermediate that spontaneously eliminates the fluoride ion. For instance, the initial dioxygenation of 2-fluorobenzoate (B1215865) results in the elimination of fluoride. nih.gov This process can lead to the formation of catechols, which are then channeled into central metabolic pathways. researchgate.net

Hydrolytic Defluorination: This pathway involves the direct substitution of the fluorine atom with a hydroxyl group from water. While less common for aromatic compounds, specific dehalogenases are known to catalyze this reaction. For example, fluoroacetate (B1212596) dehalogenase hydrolyzes the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. nih.gov

Reductive Defluorination: Under anaerobic conditions, a different mechanism prevails. Reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom. However, a novel oxygen-independent mechanism has been identified in the denitrifying bacterium Thauera aromatica. This organism degrades 4-fluorobenzoate (B1226621) by first activating it to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA. nih.gov The subsequent defluorination is catalyzed by a benzoyl-CoA reductase in an ATP-dependent reaction, which cleaves the C-F bond and reduces the aromatic ring simultaneously. nih.gov This process represents a formal nucleophilic aromatic substitution.

Oxygenases are pivotal in initiating the aerobic degradation of fluorinated benzoic acids. researchgate.net These enzymes, which incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into their substrates, are often the first line of attack on the stable aromatic ring. nih.gov

Dioxygenases: Rieske-type dioxygenases, such as toluene (B28343) dioxygenase and 2-halobenzoate-1,2-dioxygenase, exhibit activity towards fluorinated substrates. nih.gov Toluene dioxygenase from Pseudomonas putida F1 can oxidize fluorinated compounds, leading to defluorination. asm.orgnih.gov Similarly, benzoate (B1203000) dioxygenase converts fluorobenzoates into fluorinated dihydrodiols, which are then dehydrogenated to form fluorocatechols.

Monooxygenases: While less detailed in the context of fluorobenzoates, cytochrome P450 monooxygenases are known to be involved in the oxidative defluorination of other aromatic organofluorines. researchgate.net

The position of the fluorine atom on the benzoic acid ring significantly influences the outcome of the oxygenase-catalyzed reaction. The enzymatic hydroxylation can lead to an unstable intermediate that readily loses fluoride or, in some cases, may result in the formation of a stable, dead-end product that resists further degradation. nih.govresearchgate.net

The microbial catabolism of fluorobenzoic acids proceeds through a series of metabolic intermediates, analogous to the degradation pathway of unsubstituted benzoate. The process typically involves the formation of fluorocatechols, which are subsequently cleaved to produce fluorinated muconic acids. nih.govresearchgate.net

Fluorobenzoate to Fluorocatechol: The initial step, catalyzed by a dioxygenase, converts the fluorobenzoic acid to a fluorinated catechol. For example, Pseudomonas species metabolize 4-fluorobenzoate to 4-fluorocatechol (B1207897). cdnsciencepub.comcdnsciencepub.com

Ring Cleavage to Fluoromuconic Acid: The fluorocatechol undergoes ortho-cleavage, catalyzed by catechol 1,2-dioxygenase, to yield a fluorinated muconic acid. cdnsciencepub.com 4-fluorocatechol is cleaved to 3-fluoro-cis,cis-muconic acid. nih.gov

Lactonization and Further Degradation: The fluoromuconic acid is then typically converted into a fluorinated muconolactone. 3-fluoro-cis,cis-muconate (B1243151) is cycloisomerized to 4-fluoromuconolactone (B156933). nih.gov This lactone can be a point of divergence in the pathway. It may be further metabolized, leading to complete degradation and fluoride release, or it can be a recalcitrant "dead-end" metabolite. For example, 2-fluoro-cis,cis-muconic acid, formed from 2- and 3-fluorobenzoate, was identified as a dead-end product in Pseudomonas sp. B13. nih.gov The spontaneous decomposition of 4-fluoromuconolactone at neutral pH is slow and primarily yields maleylacetate. nih.gov

Key Intermediates in the Microbial Degradation of Fluorobenzoic Acids
Initial SubstrateKey Intermediate 1Key Intermediate 2Key Intermediate 3Reference
4-Fluorobenzoate4-Fluorocatechol3-Fluoro-cis,cis-muconic acid(+)-4-Fluoromuconolactone cdnsciencepub.comnih.gov
2-FluorobenzoateCatechol2-Fluoro-cis,cis-muconic acid (dead-end)- nih.govresearchgate.net
3-Fluorobenzoate3-Fluorocatechol2-Fluoro-cis,cis-muconic acid (dead-end)- nih.gov

The biodegradability of fluorinated benzoic acids is not guaranteed and is influenced by a combination of chemical and biological factors.

C-F Bond Strength: The inherent stability of the carbon-fluorine bond is the primary chemical barrier to degradation, requiring significant activation energy for cleavage. nih.gov

Degree and Position of Fluorination: The number and location of fluorine substituents on the aromatic ring are critical. While monofluorinated benzoates can be degraded, polyfluorinated compounds are generally more recalcitrant. nih.govumn.edu The position of the fluorine atom can determine whether degradation leads to complete mineralization or the formation of dead-end metabolites. nih.gov

Enzyme Specificity: The degradation depends on the availability of microbial enzymes that can recognize and transform the fluorinated substrate. Often, these reactions are carried out by enzymes with broad substrate specificity that act promiscuously on fluorinated analogs of their natural substrates. researchgate.net

Fluoride Toxicity: The release of fluoride ions during catabolism can be toxic to the microbial cells, inhibiting essential enzymes and disrupting metabolism. nih.govresearchgate.net Some bacteria have evolved fluoride export mechanisms to protect themselves, which is a necessary component for a microbe to be an effective degrader of organofluorines. nih.gov

Environmental Conditions: The presence or absence of oxygen dictates the operative metabolic pathway (oxidative vs. reductive), significantly affecting whether a compound can be degraded by a specific microbial community. nih.gov

Enzymatic Transformations Involving Fluorinated Carboxylic Acids

While microorganisms have evolved to break the C-F bond, nature has also produced a unique enzyme capable of creating it. This biosynthesis stands in stark contrast to the challenges of microbial degradation.

The formation of a C-F bond in a biological system is an exceptionally rare event, with only one enzyme, fluorinase (also known as 5'-fluoro-5'-deoxyadenosine (B1198245) synthase or 5'-FDAS), known to catalyze this reaction. wikipedia.orgnih.gov

Discovery and Function: Fluorinase was first isolated from the soil bacterium Streptomyces cattleya. wikipedia.org It catalyzes the reaction between the co-factor S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. wikipedia.orgrsc.org

Catalytic Mechanism: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. rsc.orgnih.gov The fluoride ion acts as the nucleophile, attacking the C-5' carbon of the ribose moiety of SAM. This displaces L-methionine, which serves as the leaving group, resulting in the formation of the C-F bond in 5'-FDA. wikipedia.orgnih.gov The enzyme plays a crucial role by lowering the activation energy for this reaction by approximately 39-49 kJ/mol compared to the uncatalyzed reaction in solution, primarily by precisely positioning the substrates for attack. nih.gov

Significance and Applications: The discovery of fluorinase has opened avenues for biocatalytic synthesis of selectively fluorinated compounds. nih.govrsc.org For example, it has been harnessed for the enzymatic synthesis of radiolabeled [¹⁸F]-5'-FDA for use in Positron Emission Tomography (PET) imaging, demonstrating its potential in medical diagnostics. rsc.orgrsc.org While the enzyme is relatively specific, it shows some versatility with modified substrates, which may extend its range of applications. rsc.org

Characteristics of Fluorinase Enzyme
CharacteristicDescriptionReference
Enzyme NameFluorinase (5'-fluoro-5'-deoxyadenosine synthase, 5'-FDAS) wikipedia.orgrsc.org
Source OrganismStreptomyces cattleya (and other bacterial homologues) wikipedia.org
Reaction CatalyzedS-adenosyl-L-methionine (SAM) + F⁻ → 5'-Fluoro-5'-deoxyadenosine (5'-FDA) + L-Methionine wikipedia.orgrsc.org
MechanismSN2 Nucleophilic Substitution rsc.orgnih.gov
SignificanceThe only known enzyme to naturally catalyze C-F bond formation. wikipedia.orgnih.gov

Enantioselective Biotransformations

The introduction of a fluorine atom into benzoic acid derivatives can significantly influence their biological activity and metabolic fate. While specific research on the enantioselective biotransformations of 2-(Carboxymethyl)-4-fluorobenzoic acid is not extensively documented in publicly available literature, general principles derived from studies on related fluorinated and substituted benzoic acids can provide insights into its potential metabolic pathways.

Biotransformation of xenobiotics, including fluorinated benzoic acids, is a critical process mediated by enzymes in various organisms, leading to metabolites that can be more readily excreted. These transformations can be highly stereoselective, meaning that if the substrate is chiral or can be converted into a chiral product, one enantiomer may be formed or metabolized preferentially over the other. For a molecule like this compound, which is achiral, enzymatic processes could introduce chirality. For instance, hydroxylation of the aromatic ring or the carboxymethyl side chain could create a chiral center, potentially leading to enantiomerically enriched products.

Research on the biotransformation of various fluorinated benzoic acids by microorganisms has revealed several metabolic routes. For example, some fungi are capable of reducing the carboxylic acid group of fluoro- and trifluoromethyl-substituted benzoic acids to the corresponding benzyl (B1604629) alcohols. nih.gov Conversely, certain bacteria, such as Streptomyces sp. JCM9888, can convert these acids into their respective benzamides. nih.gov While these studies did not focus on enantioselectivity, they highlight the diverse enzymatic capabilities that could potentially act on this compound.

The regioselectivity of these transformations is also a key factor. In the case of this compound, enzymes would need to distinguish between the two carboxylic acid groups and the aromatic ring. The electronic properties conferred by the fluorine atom at the C4-position and the carboxymethyl group at the C2-position would influence the substrate's orientation within the enzyme's active site, thereby dictating the outcome of the biotransformation.

Quantitative Structure-Metabolism Relationships for Substituted Benzoic Acids

Quantitative Structure-Metabolism Relationship (QSMR) studies aim to correlate the physicochemical properties of a series of compounds with their metabolic fate. Such models are valuable for predicting the metabolism of new chemical entities, including substituted benzoic acids.

For substituted benzoic acids, the primary metabolic pathways in mammals are phase II conjugation reactions, predominantly forming either glycine (B1666218) conjugates or glucuronide conjugates. uni.lu The preferred pathway is largely determined by the physicochemical properties of the substituent(s) on the benzoic acid core. uni.lu

Studies on a range of substituted benzoic acids, including those with fluoro- and trifluoromethyl groups, have demonstrated that it is possible to classify these compounds based on their metabolic fate using a set of physicochemical rules. uni.lu For instance, the formation of ester glucuronides is a major metabolic route for some trifluoromethyl benzoic acids. uni.lu In contrast, many other substituted benzoic acids primarily form glycine conjugates. uni.lu

For this compound, its metabolic profile would be influenced by both the 4-fluoro and the 2-carboxymethyl substituents. The fluorine atom, being small and highly electronegative, can alter the electronic distribution of the aromatic ring and influence interactions with metabolic enzymes. nih.gov The carboxymethyl group at the ortho position introduces steric bulk and an additional acidic functional group, which can significantly impact which conjugation pathway is favored. Research on 2- and 4-chlorobenzoic acids has shown that ortho substitution can reduce the extent of glycine conjugation compared to para substitution, suggesting a similar steric hindrance effect could occur with this compound. nih.gov

The development of QSMR models often involves calculating a variety of molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, dipole moments) and steric parameters. uni.lu These descriptors can then be used to build predictive models that can estimate the extent of urinary excretion of parent compounds and their major metabolites. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H7FO4
Molecular Weight198.15 g/mol
XlogP1.0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

This data is based on computational predictions.

Stability and Biotransformation of Radiotracers derived from Fluorobenzoic Acids

Radiotracers, particularly those labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), are invaluable tools in medical imaging, specifically Positron Emission Tomography (PET). The development of effective radiotracers requires careful consideration of their in vivo stability and biotransformation, as these factors critically influence image quality and interpretation.

When designing a radiotracer based on a fluorobenzoic acid scaffold, such as a hypothetical ¹⁸F-labeled derivative of this compound, a primary concern is the metabolic stability of the carbon-fluorine (C-F) bond. nih.gov Cleavage of this bond, known as radiodefluorination, releases [¹⁸F]fluoride, which can lead to non-specific uptake in bone, resulting in a high background signal and obscuring the targeted tissue. nih.gov

Strategic placement of the fluorine atom: Placing the fluorine on an aromatic ring generally provides good stability. However, the electronic environment of the ring, influenced by other substituents, can affect this stability.

Introduction of steric hindrance: Flanking the fluorine atom with bulky groups can sterically shield it from enzymatic attack.

The biotransformation of a radiotracer can produce radiometabolites with different pharmacokinetic properties than the parent compound. nih.gov These metabolites may or may not be able to cross the blood-brain barrier and could be cleared from the body at different rates. nih.gov Therefore, in the development of any new radiotracer, it is essential to perform metabolic studies to identify and characterize its radiometabolites. This is typically done using techniques like radio-HPLC or radio-TLC to analyze blood and tissue samples at various time points after administration.

For a potential radiotracer derived from this compound, metabolic pathways could involve conjugation of the carboxylic acid groups or hydroxylation of the aromatic ring, similar to the non-radiolabeled compound. Each of these transformations would result in a different radiometabolite, underscoring the importance of thorough metabolic profiling during the radiotracer development process.

Environmental Fate and Transformation Mechanisms of Fluorinated Organic Acids

Degradation Pathways in Environmental Compartments

The degradation of fluorinated organic acids in the environment is influenced by both non-biological and biological processes. The stability of the carbon-fluorine bond often dictates the rate and extent of transformation. acs.orgnih.gov

Abiotic degradation processes such as photolysis, hydrolysis, and oxidation are critical in determining the environmental persistence of organic compounds. For fluorinated aromatics, photolysis can be a significant degradation pathway. The presence of sensitizers in natural waters, such as humic acids, can accelerate the photodegradation of some organic pollutants. For instance, studies on other aromatic acids have shown that irradiation can lead to the formation of intermediate products like corresponding phenols and catechols. taylorfrancis.com In the case of 2-(Carboxymethyl)-4-fluorobenzoic acid, it is plausible that UV radiation could induce hydroxylation of the benzene (B151609) ring or cleavage of the carboxymethyl group. However, the high stability of many perfluorinated compounds suggests that such degradation would likely be a slow process. mdpi.com

Hydrolysis is another potential abiotic pathway. While the C-F bond itself is highly resistant to hydrolysis, the carboxylic acid and carboxymethyl groups could be more susceptible under certain pH and temperature conditions. For many fluorinated organic acids, hydrolysis is generally not considered a primary degradation route under typical environmental conditions. regulations.gov

Microbial communities play a crucial role in the breakdown of many organic pollutants. mdpi.com The biodegradation of fluorinated compounds is often challenging for microorganisms due to the strength of the C-F bond. acs.orgnih.gov However, some microbial strains have demonstrated the ability to degrade fluorinated benzoic acids. For example, certain Pseudomonas and Alcaligenes species can utilize fluorobenzoates as a sole carbon and energy source. nih.govnih.govnih.gov The degradation pathways often involve initial dioxygenation of the aromatic ring, leading to the formation of fluorinated catechols. nih.gov Subsequent ring cleavage can then occur, eventually leading to the release of fluoride (B91410) ions. nih.govnih.gov

For this compound, a plausible biotic degradation pathway would involve microbial enzymes targeting the aromatic ring or the acetic acid side chain. A proposed pathway could initiate with the oxidation of the benzene ring, followed by ring cleavage. The carboxymethyl group might also be a point of initial attack, potentially being cleaved to form 4-fluorobenzoic acid, which could then be further degraded. It is important to note that the presence of the fluorine atom can significantly influence the substrate specificity and efficiency of the degradative enzymes. nih.gov Studies on hydroxylated and fluorinated benzoates have shown that anaerobic bacteria like Syntrophus aciditrophicus can metabolize these compounds, suggesting potential for degradation in anoxic environments as well. nih.gov

Table 1: Potential Microbial Genera Involved in the Degradation of Fluorinated Aromatic Acids

Microbial GenusPotential Role in DegradationReference
PseudomonasDegradation of monofluorobenzoates via dioxygenation and ring cleavage. nih.govnih.gov
AlcaligenesUtilization of all three isomers of monofluorobenzoate. nih.gov
AureobacteriumDegradation of 4-fluorobenzoate (B1226621) via 4-hydroxybenzoate. nih.gov
SyntrophusAnaerobic metabolism of fluorinated benzoates. nih.gov

Interfacial Phenomena and Transport Mechanisms

The movement and distribution of fluorinated organic acids in the environment are governed by their interactions with various surfaces and their transport through different media.

The adsorption of fluorinated carboxylic acids to soil and sediment is a key process influencing their environmental mobility and bioavailability. The extent of adsorption is influenced by factors such as the organic matter content of the soil, pH, and the presence of cations. mdpi.comnih.govresearchgate.net Generally, longer-chain perfluoroalkyl carboxylic acids (PFCAs) exhibit stronger sorption to soil organic matter. nih.gov For this compound, both the carboxylic acid and the carboxymethyl groups would be ionized at typical environmental pH, resulting in a net negative charge. This would lead to electrostatic repulsion from negatively charged soil surfaces like clays (B1170129) and organic matter. However, interactions with positively charged sites on minerals or through cation bridging with divalent cations like Ca²⁺ could enhance adsorption. nih.govresearchgate.net The presence of polyethylene (B3416737) microplastics in soil has also been shown to alter the adsorption behavior of PFCAs, indicating that co-contamination can affect their fate. digitellinc.com

Table 2: Factors Influencing Adsorption of Fluorinated Carboxylic Acids

FactorInfluence on AdsorptionReference
Soil Organic MatterGenerally increases adsorption, especially for longer-chain compounds. nih.gov
pHLower pH can increase adsorption by reducing electrostatic repulsion. mdpi.com
CationsDivalent and trivalent cations can enhance adsorption through cation bridging. nih.govresearchgate.net
MicroplasticsCan alter adsorption behavior through competitive interactions or modification of soil properties. digitellinc.com

Certain fluorinated organic acids, particularly perfluorooctanoic acid (PFOA), have been shown to act as effective ice nucleating agents in the atmosphere. acs.orgnih.govnih.gov This property is linked to the formation of a monolayer of the acid at the air-water interface, where the arrangement of the carboxylic acid groups provides a template for ice crystal formation. nih.govnih.gov This process can be relevant for cloud glaciation and may influence the atmospheric transport and deposition of these persistent pollutants. acs.orgnih.gov While it is unknown if this compound possesses similar ice-nucleating properties, its amphiphilic nature, with a fluorinated aromatic ring and two carboxylic acid groups, suggests it could potentially exhibit some interfacial activity at the air-water boundary. This could play a role in its long-range atmospheric transport.

Environmental Stability and Transformation Rates of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids are known for their high environmental stability, largely due to the strength of the carbon-fluorine bond. acs.orgnih.gov The half-lives of these compounds in the environment can be very long, particularly for perfluorinated compounds. For example, the half-life of PFOA in water systems is estimated to be around 92 years. mdpi.com

The transformation rates of fluorinated carboxylic acids are highly dependent on the specific compound and the environmental conditions. Abiotic degradation is generally slow. mdpi.com Biotic degradation rates can vary significantly depending on the microbial communities present and their adaptation to these compounds. nih.gov For some fluorinated benzoic acids, complete degradation with stoichiometric release of fluoride has been observed in laboratory studies with specific bacterial strains, but the rates in natural environments are likely to be much slower. nih.gov Given the lack of specific data for this compound, its environmental stability is presumed to be high, with slow transformation rates under typical environmental conditions.

Advanced Applications of 2 Carboxymethyl 4 Fluorobenzoic Acid in Chemical Sciences

Building Blocks and Intermediates in Complex Organic Synthesis

In the intricate field of organic synthesis, "building blocks" are relatively small, functionalized molecules that act as fundamental units for the assembly of larger, more complex molecular structures. globalscientificjournal.comnih.gov These components are crucial in medicinal chemistry, materials science, and drug discovery, providing the necessary precursors to construct sophisticated molecular architectures with precision. nih.gov

2-(Carboxymethyl)-4-fluorobenzoic acid exemplifies such a building block. Its structure, featuring two carboxylic acid groups with different reactivities and a strategically placed fluorine atom, makes it a valuable intermediate. For instance, similar structures like 2-bromo-4-fluorobenzoic acid are utilized in the synthesis of complex heterocyclic compounds such as dibenzo[b,f]thiepin-10(11H)-one derivatives. sigmaaldrich.com The differential reactivity of the carboxylic acid and the carboxymethyl groups allows for selective chemical transformations, enabling chemists to build elaborate molecules step-by-step. This controlled approach is fundamental in synthesizing new pharmaceutical agents and functional organic materials where precise structural arrangement is key to performance. A patent for the synthesis of 2-methyl-4-acetylbenzoic acid methyl esters, an important insecticide intermediate, highlights a multi-step process involving acylation, cyanidation, hydrolysis, and esterification, demonstrating the kind of complex pathways where a molecule like this compound could serve as a key precursor. google.com

Precursors for Specialized Fluorine-Containing Molecules

The inclusion of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and unique electronic characteristics. As a result, fluorinated building blocks are highly sought after for creating specialized molecules. rsc.orgresearchgate.net

This compound serves as a direct precursor to molecules where the carbon-fluorine bond is a critical design element. Its derivatives are used to synthesize new bioactive compounds. For example, research has been conducted on synthesizing derivatives of 4-fluorobenzoic acid to create hydrazide hydrazones evaluated as potential antimicrobial agents. researchgate.net In another study, new derivatives of 4-fluorobenzoic acid and tetrahydroacridine were synthesized to act as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov The presence of the fluorine atom on the benzene (B151609) ring in these synthesized molecules is not incidental; it is a deliberate design choice to enhance biological activity and stability.

Ligands and Linkers in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.netyoutube.com The modular nature of MOFs allows for their properties, such as pore size and surface area, to be tailored for specific applications like gas storage, separation, and catalysis. nih.gov

The dicarboxylic acid structure of this compound makes it an ideal candidate to function as an organic linker. The two carboxylate groups can coordinate with metal centers to form the extended, three-dimensional network characteristic of a MOF. While direct synthesis of a MOF using this specific linker is not prominently documented, the use of analogous fluorinated and carboxylated linkers is widespread. rsc.orgnih.gov For example, 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) (H2FBBA) is one of the most commonly used fluorinated linkers in MOF synthesis. rsc.org The incorporation of fluorinated linkers can impart unique properties to the MOF, such as hydrophobicity (water-repelling) and enhanced affinity for specific molecules like carbon dioxide. rsc.orgmorressier.comresearchgate.net The presence of fluorine atoms decorating the internal pores of a MOF creates specific adsorption sites that can improve the selectivity of gas separation processes. researchgate.net

Table 1: Typical Components of a Metal-Organic Framework (MOF)

ComponentDescriptionExample(s)
Metal Ion/Cluster Inorganic nodes that connect the organic linkers.Zinc (Zn), Zirconium (Zr), Copper (Cu), Rare-earth metals researchgate.netyoutube.com
Organic Linker Organic molecules with multiple coordination sites that bridge metal centers.Terephthalic acid, 2,5-Furandicarboxylic acid, 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) rsc.orgnortheastern.edu
Solvent Medium in which the synthesis takes place.Dimethylformamide (DMF), Ethanol youtube.com
Modulator Additive used to control crystal growth and structure.2-Fluorobenzoic acid, Acetic acid rsc.orgyoutube.com

Applications in Radiochemistry and Molecular Imaging Probes

Radiochemistry plays a pivotal role in nuclear medicine, particularly in the development of molecular imaging probes that allow for the non-invasive visualization of biological processes in living organisms.

Synthesis of Positron Emission Tomography (PET) Radiotracers

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes molecules labeled with positron-emitting radioisotopes to track biological activity. Fluorine-18 (B77423) (¹⁸F) is the most commonly used isotope for PET scans due to its favorable half-life and low positron energy, which results in high-resolution images. uni.lu

Compounds like this compound are valuable precursors for creating these ¹⁸F-labeled radiotracers. The non-radioactive fluorine atom can be replaced with its radioactive counterpart, ¹⁸F, through various radiolabeling techniques. An analogous compound, 4-[¹⁸F]fluorobenzoic acid, is a well-known intermediate used to synthesize more complex PET probes. nih.govunimelb.edu.au For example, it is coupled with other molecules to create tracers for imaging specific biological targets, such as tumor hypoxia. unimelb.edu.au The synthesis often involves activating the carboxylic acid group to facilitate its reaction with another biomolecule, thereby incorporating the ¹⁸F label into a larger, biologically targeted structure. nih.govunimelb.edu.au

Table 2: Key Properties of Fluorine-18 for PET Imaging

PropertyValue/DescriptionSignificance
Half-life ~110 minutesLong enough for synthesis and transport, short enough to minimize patient radiation exposure. uni.lu
Positron Energy Low (0.635 MeV)Results in a short travel distance before annihilation, leading to higher resolution images. uni.lu
Decay Mode Positron Emission (β+)The fundamental process that allows for PET imaging detection.
Bond Strength Strong Carbon-Fluorine (C-F) bondContributes to the in vivo stability of the radiotracer.

Mechanistic Role of Fluorine in Imaging Probe Stability and Biodistribution

Furthermore, the presence and position of a fluorine atom can significantly influence the biodistribution of a molecule—how it spreads and accumulates throughout the body. Fluorine can alter a molecule's lipophilicity (its ability to dissolve in fats and cross cell membranes) and its interactions with proteins and receptors. This modification can lead to improved target uptake and faster clearance from non-target tissues, resulting in a clearer imaging signal with less background noise. For example, studies with different PET tracers have shown that their biodistribution and stability are key factors in their effectiveness for distinguishing tumors from inflammation.

Chemical Probes for Investigating Biological Pathways (Mechanistic Role)

Beyond their use in imaging, specifically designed molecules can serve as chemical probes to investigate the mechanisms of biological pathways. These probes can be used to inhibit enzymes, block receptors, or interact with specific cellular components, thereby helping researchers understand their function.

Derivatives of this compound hold potential in this area. By chemically modifying the carboxylic acid groups, the molecule can be attached to other pharmacologically active structures. The fluorinated phenyl ring can then serve as a critical component for interacting with a biological target. For instance, derivatives of 4-fluorobenzoic acid have been synthesized and studied for their ability to inhibit cholinesterases, enzymes that are central to nerve signal transmission and are major targets in Alzheimer's disease research. nih.gov In such studies, molecular modeling is often used to understand how the fluorinated compound fits into the active site of the enzyme, revealing that the fluorine atom can form key interactions that contribute to the inhibitory activity. nih.gov This application demonstrates the dual value of the compound: its functional groups allow for its incorporation into larger structures, while its fluorinated core can play a direct role in modulating biological activity.

Functional Materials Science Applications (e.g., Atomic Layer Deposition Inhibitors)

Extensive searches of publicly available scientific literature and patent databases did not yield specific research findings on the application of this compound in functional materials science. This includes its use as an atomic layer deposition (ALD) inhibitor, for surface modification, or as a ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers.

While the carboxylate and fluorinated phenyl functionalities of the molecule suggest theoretical potential for such applications, no empirical data or detailed research studies were found to substantiate these uses. The field of functional materials is vast, with many compounds being investigated for roles as ALD inhibitors uni.luwikipedia.orgnih.govmdpi.com, in surface modification of polymers and other materials nih.govmdpi.comconicet.gov.ar, and as building blocks for coordination polymers and MOFs mdpi.commdpi.comepa.govnih.govrsc.orgrsc.org. However, research has focused on other benzoic acid derivatives and related small molecules.

Given the absence of specific research on this compound in these advanced applications, no detailed research findings or data tables can be provided at this time.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 2-(Carboxymethyl)-4-fluorobenzoic acid, future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

Key Research Thrusts:

Late-Stage Fluorination: A highly attractive and sustainable approach would be the development of a direct C-H fluorination method on the readily available precursor, 2-(carboxymethyl)benzoic acid (homophthalic acid). This would significantly shorten the synthetic sequence.

Enzymatic Synthesis: Biocatalysis offers a green alternative to classical organic synthesis. nih.gov Research into enzymes, such as engineered P450 monooxygenases, that can selectively fluorinate aromatic rings could provide a highly specific and sustainable route to the target molecule. nih.gov The enzymatic transformation of related fluorinated aromatic compounds has been demonstrated, suggesting the feasibility of this approach. nih.gov

Heterogeneous Catalysis: The use of recyclable solid catalysts can simplify purification and reduce waste. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been successfully employed as heterogeneous catalysts for the esterification of other fluorinated aromatic carboxylic acids. nih.govrsc.org Future work could explore the development of MOFs or other solid catalysts for the core synthesis of the this compound backbone.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which can sometimes be hazardous. tandfonline.comelsevierpure.com Developing a flow-based synthesis for this compound could be a significant step towards its large-scale and safe production.

Exploration of Unconventional Reactivity and Catalysis

The two carboxylic acid groups and the fluorinated aromatic ring of this compound present multiple opportunities for exploring novel reactivity and catalytic applications. The electron-withdrawing nature of the fluorine atom can influence the acidity and reactivity of the carboxylic acid moieties and the aromatic ring itself.

Potential Areas of Investigation:

Metallaphotoredox Catalysis: This emerging field allows for the activation of traditionally robust bonds under mild conditions. Both the aliphatic and aromatic carboxylic acid groups of the title compound could be targeted for decarboxylative cross-coupling reactions. acs.org For example, visible light-promoted photoredox catalysis could enable the direct conversion of one of the carboxylic acid groups into other functional groups (e.g., alkyl, aryl, or amino groups), providing rapid access to a diverse library of derivatives. acs.orgnih.govacs.org

Asymmetric Catalysis: The prochiral nature of the carboxymethyl group offers an opportunity for developing enantioselective transformations. For instance, chiral lithium amides have been used for the highly enantioselective direct alkylation of related arylacetic acids. nih.gov Applying such methods to this compound could lead to valuable chiral building blocks.

Polymer Chemistry: As a dicarboxylic acid, this compound could serve as a monomer for the synthesis of novel fluorinated polyesters or polyamides. The incorporation of the fluorine atom would be expected to impart unique properties to the resulting polymers, such as thermal stability, chemical resistance, and altered hydrophobicity.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process.

Modeling and Simulation Strategies:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the conformational landscape of this compound. Such studies, as performed on related fluorobenzoic acids, can elucidate the influence of intramolecular hydrogen bonding and the fluorine substituent on the molecule's geometry and vibrational spectra. nih.govresearchgate.netstackexchange.com This understanding is crucial for designing derivatives with specific three-dimensional structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound or its derivatives are explored for biological applications, QSAR models can be developed to correlate structural features with activity. tandfonline.comnih.gov By building models based on a training set of related fluorinated compounds, it would be possible to predict the potential biological or toxicological effects of new derivatives before their synthesis, prioritizing the most promising candidates. ut.eeresearchgate.net

Crystal Structure Prediction: Computational methods can predict the likely crystal packing arrangements of the molecule. researchgate.netscite.ai This is valuable for understanding its solid-state properties and for designing cocrystals or polymorphs with desired characteristics. For other fluorobenzoic acids, it has been shown that fluoro-substitution can lead to the experimental realization of crystal structures that correspond to high-energy computed structures of the parent benzoic acid, effectively allowing access to a broader structural landscape. researchgate.netscite.ai

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT) Conformation analysis, calculation of pKa, reaction mechanism simulation.Understanding of molecular structure, stability, reactivity, and the influence of the fluorine atom. nih.govresearchgate.net
QSAR Modeling Prediction of biological activity or environmental toxicity.Prioritization of derivatives for synthesis, reduction of animal testing. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulation of interactions with biological macromolecules (e.g., enzymes, receptors).Elucidation of binding modes and structure-function relationships at the molecular level. nih.gov
Crystal Structure Prediction Prediction of stable polymorphs and cocrystal formation.Guidance for solid-state characterization and materials design. researchgate.netscite.ai

Deeper Mechanistic Understanding of Biological and Environmental Transformations

The increasing prevalence of fluorinated compounds in the environment necessitates a thorough understanding of their fate and potential for biodegradation. The strong carbon-fluorine bond often makes these compounds recalcitrant. europa.eu

Research Imperatives:

Microbial Degradation Pathways: Studies on the microbial metabolism of monofluorobenzoates by organisms like Pseudomonas sp. have shown that degradation can occur, often initiated by dioxygenase enzymes. nih.gov A critical step is often the cleavage of the C-F bond, which can sometimes lead to the formation of dead-end metabolites. nih.gov Research should focus on isolating microorganisms capable of degrading this compound and elucidating the complete catabolic pathway, including the mechanism of defluorination.

Metabolite Identification: A key challenge is the identification of all intermediate and final products of biotransformation. Techniques like NMR and mass spectrometry are crucial for tracking the fate of the fluorinated ring and the dicarboxylic acid side chains in microbial cultures. core.ac.uknih.gov

Environmental Persistence: Given that many fluorinated compounds are considered "forever chemicals," it is vital to assess the environmental persistence of this compound and its potential transformation products. europa.eu This includes studying its mobility in soil and water and its potential for bioaccumulation.

Integration of Multi-Omics Approaches in Biodegradation Studies

To gain a holistic understanding of how microorganisms interact with and degrade this compound, a multi-omics approach is indispensable. This involves the combined application of genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net

A Hypothetical Multi-Omics Workflow:

Metagenomics: Soil or water samples from contaminated sites could be analyzed to identify the microbial communities present and to find genes associated with the degradation of aromatic compounds. frontiersin.org

Genomics: Once a degrading organism or consortium is isolated, whole-genome sequencing can reveal the complete genetic blueprint, highlighting potential catabolic gene clusters.

Transcriptomics (RNA-Seq): By comparing the gene expression of the microorganism when grown with and without the target compound, researchers can identify which genes are upregulated and are therefore likely involved in the degradation pathway.

Proteomics: This technique identifies the actual proteins (enzymes) that are produced by the organism in response to the compound, confirming the functional expression of the catabolic genes. nih.gov

Metabolomics: This involves the systematic identification and quantification of all metabolites produced during the degradation process, allowing for the reconstruction of the complete metabolic pathway. acs.org

Omics TechniqueObjectiveExpected Outcome
Genomics/Metagenomics Identify degrading organisms and catabolic genes.A list of potential degrading strains and gene clusters for aromatic acid catabolism. nih.govfrontiersin.org
Transcriptomics Identify genes actively expressed during degradation.Pinpointing specific genes (e.g., for dioxygenases, dehydrogenases) involved in the pathway. researchgate.net
Proteomics Identify the key enzymes (protein machinery).Confirmation of the enzymes responsible for each step of the degradation. nih.gov
Metabolomics Identify metabolic intermediates and end-products.A detailed map of the biodegradation pathway, including any dead-end products. acs.org

Design Principles for Next-Generation Fluorinated Molecular Scaffolds

Based on the structure of this compound, a set of design principles can be formulated for creating next-generation molecular scaffolds for applications in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov

Core Design Principles:

Modulating Physicochemical Properties: The fluorine atom is known to significantly impact properties such as lipophilicity, metabolic stability, and pKa. tandfonline.comelsevierpure.com The position and number of fluorine substituents could be varied to fine-tune these properties for specific applications. For example, strategic fluorination is a well-established strategy to block metabolic oxidation and improve a drug's half-life. tandfonline.comelsevierpure.com

Vectorial Design: The two carboxylic acid groups offer handles for differential functionalization. One could be used as an anchor point to a target protein or surface, while the other could be modified to adjust solubility or other pharmacokinetic parameters.

Spacial Scaffolding: The rigid phenyl ring combined with the flexible carboxymethyl group provides a defined three-dimensional structure that can be exploited to present functional groups in specific orientations for optimal interaction with biological targets.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

How can synthetic routes for 2-(Carboxymethyl)-4-fluorobenzoic acid be optimized to improve yield and purity?

Answer:
Optimization involves adjusting reaction parameters such as stoichiometry, solvent choice, and temperature. For instance, thioglycolic acid in methanol under reflux (3–4 hours) has been used to synthesize analogous carboxymethyl derivatives . Purification via crystallization (e.g., from water or ethanol) can enhance purity. Advanced techniques like microwave-assisted synthesis or flow chemistry may reduce side reactions. Characterization via 1^1H/13^13C NMR and HPLC is critical to confirm structural integrity and quantify impurities .

What crystallographic strategies are recommended for resolving the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for small-molecule crystallography . Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Addressing potential twinning or disorder using SHELXD/SHELXE for data processing.
  • Validating hydrogen-bonding networks (e.g., carboxyl-carboxyl or π-π interactions) to confirm supramolecular assembly .
    For challenging cases, synchrotron radiation or cryogenic data collection may improve resolution.

How can microbial degradation pathways of this compound be investigated?

Answer:
Metabolic studies using Pseudomonas spp. (known to degrade fluorinated aromatics) are a starting point . Methodologies include:

  • Respiratory assays with resting cells to track fluoride release.
  • LC-MS/MS to identify intermediates like fluorocatechol or β-ketoadipic acid.
  • Isotopic labeling (e.g., 19^{19}F NMR) to trace fluorine elimination.
    Pathway elucidation may reveal dual routes (e.g., ortho-cleavage vs. defluorination), requiring enzyme inhibition studies or genomic analysis .

What analytical techniques are most effective for assessing purity and stability of this compound?

Answer:

  • HPLC-DAD/UV : Quantify impurities using reverse-phase columns (C18) with acidic mobile phases.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 185°C, as seen in related fluorobenzoic acids) .
  • Karl Fischer Titration : Measure moisture content, critical for hygroscopic compounds.
  • Accelerated Stability Studies : Store samples under varying humidity/temperature (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

How can contradictory data on the reactivity of fluorinated aromatic acids be resolved?

Answer:
Discrepancies (e.g., conflicting melting points or reaction yields) require:

  • Reproducibility Checks : Verify experimental conditions (e.g., solvent purity, heating rates).
  • Computational Modeling : DFT calculations to compare energetics of proposed reaction pathways.
  • Meta-Analysis : Cross-reference studies on structurally similar compounds (e.g., 4-fluorobenzoic acid vs. 2-chloro-4-fluorobenzoic acid) to identify substituent effects .

What strategies are effective for designing cocrystals of this compound?

Answer:

  • Supramolecular Synthon Analysis : Prioritize hydrogen-bond donors/acceptors (e.g., carboxyl → pyridine or amide motifs) .
  • Machine Learning Models : Use datasets like nicotinamide-fluorobenzoic acid cocrystals to predict compatibility .
  • Screening Methods : High-throughput slurry crystallization with coformers (e.g., nicotinamide, caffeine) in varying solvents.

How can mechanistic studies elucidate the role of fluorine in the compound’s biological activity?

Answer:

  • SAR Studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs (e.g., antiproliferative assays) .
  • Fluorine-Specific Probes : 19^{19}F NMR to monitor metabolic stability in vitro.
  • Docking Simulations : Assess fluorine’s impact on target binding (e.g., enzyme active sites) using molecular dynamics.

What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and eye protection (GHS Category 2A for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in sealed containers under dry, inert conditions (≤25°C).
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18O) aid in studying the compound’s degradation kinetics?

Answer:

  • Tracer Studies : 13^{13}C-labeled carboxyl groups track metabolic breakdown via LC-MS.
  • Oxygen Isotopes : 18^{18}O in hydroxyl/carboxyl groups elucidates hydrolysis mechanisms (e.g., acid-catalyzed vs. enzymatic).
  • Environmental Fate : Use 14^{14}C labeling to monitor mineralization in soil/water systems.

What computational tools predict the environmental persistence of this compound?

Answer:

  • EPI Suite : Estimate biodegradation half-life (BIOWIN models) and bioaccumulation potential.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for C-F bonds to assess defluorination likelihood.
  • QSAR Models : Correlate substituent effects (e.g., –COOH, –F) with toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.